molecular formula C12H16O6S B13706283 Tos-PEG2-acid

Tos-PEG2-acid

Cat. No.: B13706283
M. Wt: 288.32 g/mol
InChI Key: OHCFWABZSDYCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG2-acid, also known as 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoic acid, is a polyethylene glycol (PEG) linker containing a tosyl group and a terminal carboxylic acid. The tosyl group is a good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary and secondary amines to form stable amide bonds. This compound is widely used in various chemical and biological applications due to its solubility in aqueous media and its ability to form stable linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tos-PEG2-acid is synthesized through a series of chemical reactions involving the tosylation of polyethylene glycol (PEG) and subsequent functionalization with a carboxylic acid group. The general synthetic route involves the reaction of diethylene glycol with tosyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG2-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tos-PEG2-acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tos-PEG2-acid involves its ability to form stable linkages with various biomolecules and polymers. The tosyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of different functional groups. The terminal carboxylic acid reacts with amines to form stable amide bonds, which are resistant to hydrolysis and enzymatic degradation. This makes this compound an ideal linker for modifying biomolecules and enhancing their properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-PEG2-acid is unique due to its combination of a tosyl group and a terminal carboxylic acid, which allows for versatile chemical modifications. Its ability to form stable amide bonds and its solubility in aqueous media make it particularly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H16O6S

Molecular Weight

288.32 g/mol

IUPAC Name

3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoic acid

InChI

InChI=1S/C12H16O6S/c1-10-2-4-11(5-3-10)19(15,16)18-9-8-17-7-6-12(13)14/h2-5H,6-9H2,1H3,(H,13,14)

InChI Key

OHCFWABZSDYCKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)O

Origin of Product

United States

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